molecular formula C15H22N2O4 B2768174 1-(3,5-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea CAS No. 1219914-41-6

1-(3,5-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea

Cat. No.: B2768174
CAS No.: 1219914-41-6
M. Wt: 294.351
InChI Key: MLXRXRFAZPEMOD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained interest in the scientific community due to its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia.

Scientific Research Applications

Mechanistic Studies and Reaction Pathways

Urea and its derivatives have been studied extensively for their reaction mechanisms and pathways in various chemical reactions. For instance, the chemistry of urea with acyloins and diacetyl in acid solutions provides insights into the formation of 4-imidazolin-2-ones and other cyclic compounds. These studies offer a foundation for understanding the reactivity of urea derivatives and their potential transformations in synthetic chemistry (Butler & Hussain, 1981).

Hydrogen Bonding and Molecular Unfolding

The conformational dynamics and hydrogen bonding capabilities of heterocyclic ureas have been another focal point. Complexation-induced unfolding of these molecules to form multiply hydrogen-bonded complexes showcases their potential in creating novel supramolecular architectures. Such studies underline the utility of urea derivatives in designing molecules with specific folding and unfolding behaviors, contributing to the development of new materials and nanotechnologies (Corbin et al., 2001).

Structural Influences on Hydrogen-Bonding Motifs

Explorations into the steric influences on hydrogen-bonding motifs in cyclic ureas have provided detailed insights into how substituent size affects molecular structure and interactions. These studies have been instrumental in designing molecules with desired properties for specific applications, ranging from materials science to pharmaceuticals (McCormick et al., 2013).

Synthesis and Evaluation of Urea Derivatives

The synthesis and biochemical evaluation of flexible urea derivatives as inhibitors showcase the potential medicinal chemistry applications of these compounds. While direct applications in drug development are excluded from this discussion, the methodology and synthetic approaches to these compounds are of significant interest for creating a range of bioactive molecules (Vidaluc et al., 1995).

Applications in Material Science

Urea derivatives have also found applications in material science, particularly in the synthesis of polymers and coatings. Studies on the effects of urea derivatives on the curing processes of polymers illustrate the versatility of these compounds in modifying material properties and enhancing performance in various applications (Fei, 2013).

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-12-7-11(8-13(9-12)21-2)17-14(18)16-10-15(19)5-3-4-6-15/h7-9,19H,3-6,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXRXRFAZPEMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCC2(CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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